molecular formula C21H21NO4 B3112954 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid CAS No. 193223-97-1

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid

Cat. No.: B3112954
CAS No.: 193223-97-1
M. Wt: 351.4
InChI Key: CPJQXKHZCVDRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid is a synthetic compound often used in organic chemistry and biochemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

Mechanism of Action

Target of Action

It’s known that fmoc amino acids, including fmoc-dl-homoallylglycine, are commonly used in peptide synthesis .

Mode of Action

Fmoc-DL-Homoallylglycine, like other Fmoc amino acids, is used as a coupling agent in peptide synthesis . The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain.

Result of Action

The result of Fmoc-DL-Homoallyglycine’s action is the successful synthesis of peptides with the correct amino acid sequence . These peptides can then be used in further biological or chemical experiments, contributing to our understanding of biological processes and the development of new therapeutics.

Action Environment

The action of Fmoc-DL-Homoallylglycine is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability . It is stable at room temperature and has a long shelf-life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid is unique due to its specific structure, which includes a hex-5-enoic acid moiety. This structure allows for specific interactions and reactions that are not possible with other similar compounds. Its use of the Fmoc protecting group also makes it particularly valuable in peptide synthesis, providing a balance between stability and ease of removal .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQXKHZCVDRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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